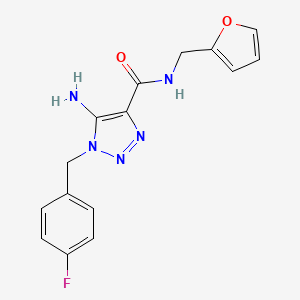

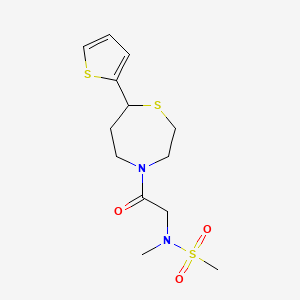

![molecular formula C13H21NO4 B2860484 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid CAS No. 2126162-28-3](/img/structure/B2860484.png)

2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid” is a complex organic molecule. It is related to the synthesis of sitafloxacin, a broad-spectrum quinolone antibacterial agent . Sitafloxacin has been used clinically for treating serious intractable infectious diseases .

Synthesis Analysis

The synthesis of this compound involves a method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a bicyclic system with a tert-butoxycarbonyl group and an acetic acid moiety . The exact structure would require more specific information or computational analysis to determine.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid and its derivatives are explored for their unique chemical properties and synthesis methods. Research demonstrates diverse synthetic pathways and reactions involving similar bicyclic structures, highlighting their potential in organic synthesis and chemical transformations.

Azabicyclo[3.2.0]heptan-7-ones Synthesis : A study by Gilchrist, Lemos, and Ottaway (1997) explores the preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, utilizing catalytic hydrogenation and cyclization techniques. This work sheds light on the synthesis of complex bicyclic structures, akin to the target compound, showcasing the potential for creating diverse chemical entities (Gilchrist, Lemos, & Ottaway, 1997).

Glutamic Acid Analogue Synthesis : Hart and Rapoport (1999) report on the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue, demonstrating the utility of these structures in mimicking amino acid functionalities. This parallels the interest in this compound for its potential in peptidomimetics and drug design (Hart & Rapoport, 1999).

Aldol Reaction Catalysis : A study by Armstrong, Bhonoah, and White (2009) investigates the catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in aldol reactions, highlighting the influence of the bicyclic structure on reaction selectivity and efficiency. This research underlines the importance of such compounds in organic synthesis, particularly in asymmetric catalysis (Armstrong, Bhonoah, & White, 2009).

Applications in Peptidomimetics and Drug Discovery

Bicyclic structures similar to this compound are pivotal in the design of peptidomimetics, offering a rigid framework that can mimic the spatial orientation of amino acids in peptides. This is crucial for the development of novel therapeutics with improved stability and bioavailability.

Peptidomimetic Synthesis : Research by Mandal et al. (2005) on the synthesis of azabicycloalkane amino acids showcases the potential of these compounds in peptidomimetics, providing a rigid dipeptide mimic framework for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Glycosidase Inhibitors : Moreno-Vargas et al. (2003) explore the synthesis and application of enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives as glycosidase inhibitors, demonstrating the versatility of such structures in medicinal chemistry and enzyme inhibition studies (Moreno-Vargas et al., 2003).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit rho-associated protein kinase

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, the compound is stable at room temperature . .

Eigenschaften

IUPAC Name |

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-6-13(14,7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWMQESGLQCPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1(CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

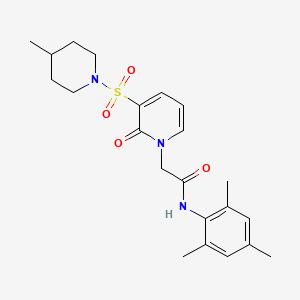

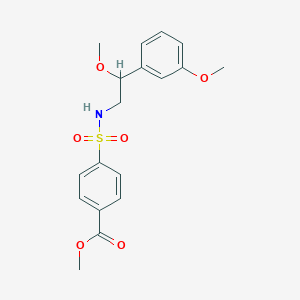

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

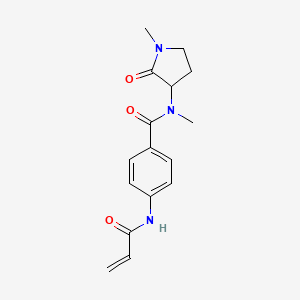

![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)

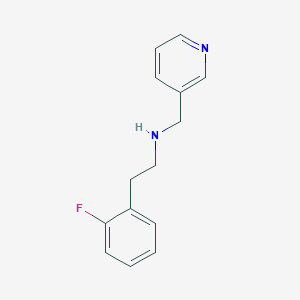

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)